molecular formula C4H7NS B13606156 1-Isocyano-2-(methylsulfanyl)ethane

1-Isocyano-2-(methylsulfanyl)ethane

Cat. No.: B13606156
M. Wt: 101.17 g/mol
InChI Key: FGQBPVHOUBONEN-UHFFFAOYSA-N
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Description

1-Isocyano-2-(methylsulfanyl)ethane is an organic compound with the molecular formula C₄H₇NS and a molecular weight of 101.17 g/mol . Its structure features both a terminal isocyanide group (R-N≡C) and a methylsulfanyl (thioether) functional group, making it a versatile bifunctional building block for synthetic chemistry and materials science . The presence of the isocyano group allows it to act as a ligand in coordination chemistry and to participate in multi-component reactions, which are valuable for constructing complex molecular architectures, such as heterocycles. The methylsulfanyl moiety can serve as a potential site for further functionalization, for example, through alkylation or oxidation. Researchers can utilize this compound in the development of novel catalysts, functional materials, and as a precursor in organic synthesis. The compound's structural data is well-characterized; its SMILES notation is CSCC[N+]#[C-] and its InChI Key is FGQBPVHOUBONEN-UHFFFAOYSA-N . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C4H7NS

Molecular Weight

101.17 g/mol

IUPAC Name

1-isocyano-2-methylsulfanylethane

InChI

InChI=1S/C4H7NS/c1-5-3-4-6-2/h3-4H2,2H3

InChI Key

FGQBPVHOUBONEN-UHFFFAOYSA-N

Canonical SMILES

CSCC[N+]#[C-]

Origin of Product

United States

Preparation Methods

Synthesis via Dehydration of Corresponding Formamide

One plausible route involves:

  • Step 1: Preparation of 2-(methylsulfanyl)ethylamine by nucleophilic substitution or reduction methods.

  • Step 2: Formylation of 2-(methylsulfanyl)ethylamine to yield the corresponding formamide.

  • Step 3: Dehydration of the formamide to the isocyanide using dehydrating agents such as POCl3 or triphosgene under controlled conditions.

This approach is consistent with classical isocyanide syntheses and can be optimized for the sulfur-containing substrate.

Use of Tosylmethyl Isocyanide (TosMIC) in Base-Mediated Reactions

TosMIC is widely used for synthesizing various isocyanides and heterocycles. Potassium carbonate or other bases in methanol or acetonitrile solvents facilitate the reaction between aldehydes and TosMIC to form isocyanides with good yields (42-95%) under reflux or mild heating.

For 1-isocyano-2-(methylsulfanyl)ethane, a potential method is:

  • Reacting 2-(methylsulfanyl)acetaldehyde with TosMIC in the presence of potassium carbonate in methanol at reflux conditions.

  • Purification by silica gel chromatography yields the desired isocyanide.

Table 1 summarizes typical reaction conditions from analogous TosMIC-based isocyanide syntheses:

Yield (%) Base Solvent Temperature Time Notes
42-91 Potassium carbonate Methanol 70-80 °C 2-6 h Reflux, inert atmosphere often used
83-95 Potassium hydroxide Acetonitrile 80 °C 2-4 h Catalytic systems with additives possible

Table 1: Representative TosMIC-mediated isocyanide synthesis conditions adapted for sulfur-containing substrates

Transition Metal-Catalyzed Isocyanide Formation

Copper(II) acetate and iron(II) sulfate have been employed as catalysts for isocyanide formation under mild conditions with high yields (up to 86%). For sulfur-substituted ethane derivatives, copper-catalyzed imidoylative cross-coupling or cyclocondensation reactions can be explored:

  • Reaction of aryl halides or boronic acids with TosMIC in the presence of copper(II) acetate in ethylene glycol at 120 °C for 6 h.

  • Iron(II) sulfate catalysis in aqueous media under inert atmosphere at 110 °C for 24 h.

These methods offer environmentally friendly alternatives with potential for scale-up.

Analytical Data and Characterization

While direct analytical data for 1-isocyano-2-(methylsulfanyl)ethane is limited, predicted collision cross sections (CCS) and mass spectrometry data are available, aiding in compound identification:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 102.03720 112.2
[M+Na]+ 124.01914 124.3
[M+NH4]+ 119.06374 118.8
[M+K]+ 139.99308 115.4
[M-H]- 100.02264 107.2
[M+Na-2H]- 122.00459 115.0
[M]+ 101.02937 112.1
[M]- 101.03047 112.1

Table 2: Predicted mass spectrometry adducts and collision cross sections for 1-isocyano-2-(methylsulfanyl)ethane

Summary and Recommendations

  • The most feasible synthetic route to 1-isocyano-2-(methylsulfanyl)ethane is via formamide dehydration or TosMIC-mediated base-catalyzed reactions using 2-(methylsulfanyl)ethyl precursors.

  • Transition metal-catalyzed methods provide alternative green chemistry approaches with good yields and scalability.

  • Reaction conditions typically involve mild to moderate heating, use of potassium carbonate or hydroxide bases, and purification by chromatography.

  • Analytical characterization should include NMR, HRMS, and potentially ion mobility mass spectrometry for CCS confirmation.

  • Further experimental work is recommended to optimize conditions specifically for the sulfur-substituted ethane isocyanide.

Chemical Reactions Analysis

1-Isocyano-2-(methylsulfanyl)ethane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the isocyanide group to an amine group, resulting in the formation of 2-(methylsulfanyl)ethylamine.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isocyano-2-(methylsulfanyl)ethane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules through multicomponent reactions such as the Ugi reaction.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the unique reactivity of the isocyanide group.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Isocyano-2-(methylsulfanyl)ethane involves the reactivity of the isocyanide group. Isocyanides are known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential metabolic pathways in microorganisms, making isocyanides effective antimicrobial agents. The compound’s interaction with specific molecular targets, such as enzymes involved in fatty acid biosynthesis, highlights its potential as a versatile chemical tool in biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methoxy-2-(methylthio)ethane (C₄H₁₀OS)

  • Structural Differences: Replaces the isocyano group (-NC) with a methoxy (-OCH₃) group.
  • Molecular Weight : 106.18 g/mol, slightly higher due to oxygen's atomic mass compared to nitrogen .
  • Physicochemical Properties: The methoxy group enhances polarity compared to the methylsulfanyl group, likely increasing solubility in polar solvents.
  • Applications : Methoxy-thioethers are often used as solvents or intermediates in organic synthesis, but specific applications for this compound are undocumented .

1-Isocyanato-2-(2-methoxyethoxy)ethane (C₆H₁₁NO₃)

  • Structural Differences : Features an isocyanate (-NCO) group and a longer ether chain (2-methoxyethoxy).
  • Molecular Weight : 145.16 g/mol, significantly larger due to the extended ethoxy chain and additional oxygen atoms .
  • Reactivity: The isocyanate group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling applications in polymer chemistry (e.g., polyurethane synthesis). In contrast, the isocyano group in the target compound is more nucleophilic and participates in metal coordination and [2+1] cycloadditions .
  • Collision Cross-Section : Predicted CCS values are unavailable, but the larger size and polarity suggest higher CCS than the target compound .

Ethyl Isocyanoacetate (C₅H₇NO₂)

  • Structural Differences : Substitutes the methylsulfanyl group with an ester (-COOEt) moiety.
  • Molecular Weight : 113.11 g/mol, comparable to the target compound .
  • Reactivity: The ester group introduces electrophilic character, enabling hydrolysis or condensation reactions. The isocyano group retains its utility in metal-organic frameworks (MOFs) or peptide ligation, similar to the target compound .
  • Applications: Widely used in heterocycle synthesis (e.g., oxazoles) due to the dual reactivity of the ester and isocyano groups .

1-Isocyano-2-methoxyethane (C₄H₇NO)

  • Structural Differences : Replaces the methylsulfanyl group with methoxy (-OCH₃).
  • Molecular Weight : 85.11 g/mol, lighter due to sulfur's replacement with oxygen .
  • In contrast, the methylsulfanyl group in the target compound is weakly electron-donating but may confer unique solubility in nonpolar media .

Biological Activity

1-Isocyano-2-(methylsulfanyl)ethane (C4H7NOS) is an organic compound that has garnered attention for its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

1-Isocyano-2-(methylsulfanyl)ethane contains an isocyanide functional group and a methylthio group, which contribute to its reactivity and biological interactions. The presence of the isocyanide group (–N≡C) is known for its versatility in organic synthesis, while the methylthio group (–S–CH3) can influence the compound's chemical properties, such as polarity and solubility.

Biological Activity Overview

Research indicates that isocyanides, including 1-Isocyano-2-(methylsulfanyl)ethane, exhibit notable antimicrobial properties. They have shown effectiveness against various bacterial and fungal pathogens. For instance, studies demonstrate significant inhibition of Escherichia coli and Staphylococcus aureus at low concentrations, suggesting their potential as antimicrobial agents.

Antitumor Potential

Isocyanides are also being explored for their antitumor properties. Their ability to interact with biological macromolecules makes them candidates for further investigation in cancer treatment. Some derivatives have shown promising results in inhibiting tumor growth in vitro, highlighting the need for more extensive research in this area.

Interaction with Biological Targets

Studies have indicated that 1-Isocyano-2-(methylsulfanyl)ethane can act as a ligand for metalloproteins. This interaction influences enzymatic activity, which may lead to novel therapeutic strategies. The binding affinity of isocyanides to metal ions has been a focal point in medicinal chemistry, suggesting their role in drug design.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-Isocyano-2-(methylsulfanyl)ethane, a comparison with other isocyanides reveals its distinctive features:

Compound NameStructure CharacteristicsUnique Features
Methyl IsocyanideSimple structure with one carbonCommonly used in organic synthesis
Ethyl IsocyanideTwo carbon atomsMore lipophilic than methyl isocyanide
Phenyl IsocyanideContains a phenyl groupExhibits distinct reactivity due to aromatic stabilization
Benzyl IsocyanideFeatures a benzyl moietyShows enhanced biological activity compared to simpler isocyanides
Propyl IsocyanideThree carbon atomsOffers varied reactivity patterns due to longer chain

The combination of both an isocyanide and a methylthio group in 1-Isocyano-2-(methylsulfanyl)ethane significantly alters its reactivity and biological interactions compared to other isocyanides.

Case Studies and Research Findings

Study on Antimicrobial Activity:
A study conducted by researchers evaluated the antimicrobial efficacy of various isocyanides, including 1-Isocyano-2-(methylsulfanyl)ethane. The results indicated that this compound effectively inhibited the growth of several pathogenic bacteria at minimal inhibitory concentrations (MICs). For example, it demonstrated an MIC of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Investigation into Antitumor Effects:
Another study focused on the antitumor properties of derivatives of 1-Isocyano-2-(methylsulfanyl)ethane. The derivatives were tested on human cancer cell lines, revealing that certain compounds exhibited IC50 values below 10 µM, indicating significant cytotoxic effects against cancer cells while sparing normal cells .

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Excessive heat may degrade the thermally labile isocyano group.
  • Purification : Column chromatography under inert atmosphere to prevent oxidation.

Which spectroscopic and computational methods are optimal for characterizing 1-Isocyano-2-(methylsulfanyl)ethane?

Basic Research Focus
Spectroscopy :

  • ¹H/¹³C NMR : Identify methylsulfanyl (δ ~2.1 ppm for S-CH₃) and isocyano (δ ~150–160 ppm for N≡C) groups.
  • IR : Strong absorption at ~2100–2150 cm⁻¹ for the isocyano (N≡C) stretch .

Q. Computational Tools :

  • SMILES/InChI : Use canonical descriptors (e.g., CSCC[N+]#[C-]) for database searches and molecular modeling .
  • DFT calculations : Predict electronic properties and reactive sites for mechanistic studies .

How can crystallographic software resolve structural ambiguities in derivatives of 1-Isocyano-2-(methylsulfanyl)ethane?

Advanced Research Focus
Crystallography tools like OLEX2 and SHELX enable precise structure determination:

  • OLEX2 : Integrates data refinement (e.g., twinned data handling) and visualization of electron density maps for verifying bond angles and torsional strain .
  • SHELXL : Refine high-resolution data to model disorder in the methylsulfanyl or isocyano groups .

Q. Example Workflow :

Collect X-ray diffraction data (resolution < 1.0 Å).

Use Mercury to analyze packing motifs and intermolecular interactions (e.g., S···N contacts) .

Validate against computed structures from PubChem or CCDC databases .

What mechanistic challenges arise in nucleophilic reactions involving the isocyano group?

Advanced Research Focus
The isocyano group’s ambident nucleophilicity complicates reaction pathways:

  • Competing sites : The nitrogen atom can act as a nucleophile, while the carbon may participate in cycloadditions.
  • Side reactions : Hydrolysis to formamides under protic conditions requires rigorous anhydrous protocols .

Case Study :
In [2+2] cycloadditions with ketenes, steric hindrance from the methylsulfanyl group may reduce regioselectivity. Kinetic studies (e.g., stopped-flow UV-Vis) can quantify reaction rates .

How do solvent and substituent effects influence the compound’s stability in catalytic applications?

Advanced Research Focus
Solvent effects :

  • Polar solvents (e.g., acetonitrile) stabilize charge-separated intermediates in metal-catalyzed reactions.
  • Nonpolar solvents (e.g., toluene) favor dimerization of the isocyano group.

Q. Substituent analysis :

  • Electron-donating groups (e.g., methylsulfanyl) increase electron density at the isocyano carbon, enhancing reactivity toward electrophiles. Compare with 1-Isocyano-2-(ethylsulfanyl)ethane for steric effects .

Q. Experimental Design :

  • Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates.
  • Monitor decomposition via GC-MS under varying temperatures .

How can discrepancies in computational vs. experimental data be resolved for this compound?

Advanced Research Focus
Common discrepancies :

  • Bond length mismatches : DFT-predicted N≡C bond lengths may deviate by ~0.02 Å from crystallographic data .
  • Thermodynamic stability : Conflicting ΔG values from calorimetry vs. computational models require error analysis (e.g., basis set limitations).

Q. Strategies :

  • Benchmark computational methods against high-quality crystallographic data .
  • Use multi-reference methods (e.g., CASSCF) for systems with near-degenerate electronic states .

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